N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide (CAS: 941875-05-4) is a sulfonamide-tetrazole hybrid compound with the molecular formula C₁₇H₁₉N₅O₃S and a molecular weight of 373.43 g/mol . Its structure comprises a benzenesulfonamide group linked via a methylene bridge to a 1H-1,2,3,4-tetrazole ring substituted with a 3,4-dimethylphenyl group. The tetrazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the sulfonamide group contributes to solubility and target affinity .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-12-8-9-14(10-13(12)2)21-16(18-19-20-21)11-17-24(22,23)15-6-4-3-5-7-15/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWTPQZELIYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide typically involves the formation of the tetrazole ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring, followed by sulfonamide formation through a reaction with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be explored as a potential drug candidate or as a part of drug delivery systems.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Observations :
- Tetrazole vs. Triazole : The target compound’s tetrazole ring is more electron-deficient than triazoles (e.g., in ), which may reduce π-π stacking but enhance hydrogen bonding .
- Sulfonamide Role : The benzenesulfonamide group in the target compound mirrors the sulfonamide in cytotoxic analogs (), but the absence of a pyrrolidine-carboxamide moiety may reduce cytotoxicity .
Physicochemical Comparison :
Regulatory and Commercial Considerations
- The target compound is classified as a research chemical (), whereas analogs in and are used in medicaments and pesticides. Regulatory approval would require extensive toxicity and efficacy studies .
- Cost analysis: The target compound’s methoxy variant (BB86048) is priced at $8–10 per gram, comparable to intermediates in .
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Chemical Structure and Synthesis
The compound features a tetrazole ring , a benzenesulfonamide group , and a dimethylphenyl moiety . The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
- Coupling with Benzenesulfonamide : The tetrazole intermediate is coupled with benzenesulfonamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Amidation : The final product is formed through amidation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects depending on the target involved.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives have been noted for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Activity : Studies suggest that tetrazole derivatives can inhibit cancer cell proliferation by targeting specific oncogenic pathways. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR activity in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
-
Cardiovascular Effects : A study evaluated the effects of sulfonamide derivatives on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives could modulate cardiovascular responses effectively .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Sulfonamide Derivative 1 0.001 Significant Increase Sulfonamide Derivative 2 0.001 Moderate Decrease - Anticancer Activity : A series of experiments demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including TK-10 and HT-29 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
